2,4-Dichloro-7,7-dimethyl-5,7-dihydrofuro[3,4-d]pyrimidine
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Overview
Description
2,4-Dichloro-7,7-dimethyl-5,7-dihydrofuro[3,4-d]pyrimidine: is a chemical compound with the molecular formula C8H8Cl2N2O. It is known for its unique structure, which includes a furo[3,4-d]pyrimidine core with two chlorine atoms and two methyl groups. This compound is used in various scientific research applications, particularly in the fields of chemistry and biology .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-7,7-dimethyl-5,7-dihydrofuro[3,4-d]pyrimidine typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a suitable precursor, such as a chlorinated pyrimidine derivative, in the presence of a base and a solvent. The reaction conditions, including temperature and reaction time, are carefully optimized to achieve high yields and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar synthetic routes but with optimized reaction conditions for scalability. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 2,4-Dichloro-7,7-dimethyl-5,7-dihydrofuro[3,4-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions to form different derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to the formation of different oxidized or reduced forms of the compound .
Scientific Research Applications
2,4-Dichloro-7,7-dimethyl-5,7-dihydrofuro[3,4-d]pyrimidine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its role as an inhibitor of specific enzymes or receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for treating diseases like cancer.
Industry: It is used in the development of new materials and as an intermediate in the production of other chemical compounds
Mechanism of Action
The mechanism of action of 2,4-Dichloro-7,7-dimethyl-5,7-dihydrofuro[3,4-d]pyrimidine involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing their normal function. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
- 2,4-Dichloro-5,7-dihydrofuro[3,4-d]pyrimidine
- 2,4-Dichloro-6-methoxypyrimidine
- 2,4-Dichloro-3-iodopyridine
- 2,4-Dibromo-3-chloropyridine
Uniqueness: 2,4-Dichloro-7,7-dimethyl-5,7-dihydrofuro[3,4-d]pyrimidine is unique due to its specific substitution pattern and the presence of the furo[3,4-d]pyrimidine core. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for various research applications .
Properties
IUPAC Name |
2,4-dichloro-7,7-dimethyl-5H-furo[3,4-d]pyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2N2O/c1-8(2)5-4(3-13-8)6(9)12-7(10)11-5/h3H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGGHWEUEJMUGHP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(CO1)C(=NC(=N2)Cl)Cl)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201192688 |
Source
|
Record name | 2,4-Dichloro-5,7-dihydro-7,7-dimethylfuro[3,4-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201192688 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.06 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1260088-72-9 |
Source
|
Record name | 2,4-Dichloro-5,7-dihydro-7,7-dimethylfuro[3,4-d]pyrimidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1260088-72-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4-Dichloro-5,7-dihydro-7,7-dimethylfuro[3,4-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201192688 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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